4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide
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Overview
Description
4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a quinoxaline ring system, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone, such as 1,2-diketone.
Diazotization: The quinoxaline derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with benzene-1-sulfonamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide involves its interaction with biological targets:
Enzyme Inhibition: The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase.
Protein-Ligand Interactions: The quinoxaline ring system can interact with various proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
CAS No. |
142181-10-0 |
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Molecular Formula |
C15H13N5O3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[(3-methyl-2-oxoquinoxalin-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N5O3S/c1-10-15(21)20(14-5-3-2-4-13(14)17-10)19-18-11-6-8-12(9-7-11)24(16,22)23/h2-9H,1H3,(H2,16,22,23) |
InChI Key |
JOVFQOCUGYOZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)N=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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